molecular formula C10H15NO2 B13891755 2-(4-Amino-2-methoxyphenyl)propan-2-ol CAS No. 1400565-25-4

2-(4-Amino-2-methoxyphenyl)propan-2-ol

Cat. No.: B13891755
CAS No.: 1400565-25-4
M. Wt: 181.23 g/mol
InChI Key: VSOIVUZSFLDRJD-UHFFFAOYSA-N
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Description

2-(4-Amino-2-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 4’-methoxyacetophenone with trimethylsilyl cyanide in the presence of zinc iodide under a nitrogen atmosphere. The reaction mixture is stirred at room temperature overnight to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Amino-2-methoxyphenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2-methoxyphenyl)propan-2-ol is unique due to the presence of both amino and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1400565-25-4

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(4-amino-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,11H2,1-3H3

InChI Key

VSOIVUZSFLDRJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)N)OC)O

Origin of Product

United States

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